Almonertinib

Übersicht

Beschreibung

Almonertinib, auch bekannt als HS-10296, ist ein EGFR-Tyrosinkinase-Inhibitor (TKI) der dritten Generation. Es wurde speziell entwickelt, um EGFR-Mutationen zu bekämpfen, einschließlich der T790M-Resistenzmutation, die häufig mit nicht-kleinzelligem Lungenkrebs (NSCLC) verbunden ist. Diese Verbindung hat eine signifikante Wirksamkeit bei der Behandlung von fortgeschrittenem EGFR-mutationspositivem NSCLC gezeigt .

Wissenschaftliche Forschungsanwendungen

Almonertinib has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying the synthesis and optimization of EGFR inhibitors.

Biology: Researchers use it to study the biological pathways involved in EGFR signaling and resistance mechanisms.

Medicine: this compound is primarily used in clinical research for the treatment of NSCLC.

Industry: The pharmaceutical industry uses this compound as a benchmark for developing new EGFR inhibitors with improved efficacy and safety profiles.

Wirkmechanismus

Target of Action

Almonertinib, also known as HS-10296, is a third-generation EGFR tyrosine kinase inhibitor . Its primary targets are EGFR-sensitizing and T790M resistance mutations . These mutations are commonly found in non-small cell lung cancer (NSCLC) and are associated with resistance to first and second-generation EGFR inhibitors .

Mode of Action

This compound binds to and inhibits the EGFR tyrosine kinase that harbors EGFR-sensitizing and T790M resistance mutations . By inhibiting these mutations, this compound prevents EGFR-mediated signaling, which is crucial for the proliferation and survival of cancer cells .

Biochemical Pathways

This compound affects the ERK and AKT pathways . These pathways are involved in cell proliferation, survival, and apoptosis. By inhibiting EGFR tyrosine kinase, this compound can block these pathways, leading to reduced cell viability and proliferation, and increased apoptosis .

Pharmacokinetics

This compound is mainly metabolized by CYP3A in vitro . Its active metabolite is N-desmethylated this compound (HAS-719) . This suggests that this compound could be effective in treating brain metastases in NSCLC patients with EGFR mutations .

Result of Action

This compound can significantly inhibit cell viability and proliferation in EGFR-mutated cells . It can also block the cell cycle and induce apoptosis . In vivo studies have shown that this compound can significantly inhibit brain and spinal cord metastases in NSCLC models .

Action Environment

The efficacy of this compound can be influenced by the tumor microenvironment. For instance, its ability to cross the BBB allows it to effectively treat brain and spinal cord metastases in NSCLC patients . Furthermore, the presence of CYP3A modulators can affect the pharmacokinetics of this compound and its active metabolite . Therefore, the clinical application of this compound should consider factors that affect CYP3A activity .

Zukünftige Richtungen

Almonertinib is showing promise in the treatment of NSCLC. It has been found to significantly inhibit brain and spinal cord metastases, showing good BBB penetration ability . Furthermore, it has been suggested as a potential treatment option for patients with metastatic NSCLC harboring EGFR-sensitive mutations after osimertinib failure . These findings indicate that the therapeutic strategy of switching from osimertinib to this compound is worth exploring further in the near future .

Biochemische Analyse

Biochemical Properties

Almonertinib inhibits EGFR tyrosine kinase, specifically targeting EGFR-sensitizing and T790M resistance mutations . This interaction with the EGFR tyrosine kinase enzyme plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has shown significant inhibitory effects on PC9 brain and spinal cord metastases . It has been observed to have good penetration ability across the blood-brain barrier (BBB), making it effective against advanced NSCLC brain and spinal cord metastases .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of EGFR tyrosine kinase, which targets EGFR-sensitizing and T790M resistance mutations . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a linear metabolic trend . It has demonstrated good tolerability and safety profiles, along with preliminary antitumor activity .

Metabolic Pathways

The metabolic pathways of this compound include demethylation, which gives rise to various metabolites . It’s also involved in oxidative dealkylation .

Transport and Distribution

This compound has been found to penetrate the BBB effectively, suggesting it is well transported and distributed within the body . This ability to cross the BBB allows it to reach brain and spinal cord tumors, demonstrating its potential in treating CNS metastases .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Almonertinib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören:

Bildung der Kernstruktur: Die Synthese beginnt mit der Bildung des Chinazolinkernes, der eine übliche Struktur in EGFR-Inhibitoren ist.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden eingeführt, um die Aktivität und Selektivität der Verbindung zu verbessern

Schlusskopplungsreaktionen: Die letzten Schritte beinhalten Kopplungsreaktionen, um die Seitenketten anzubringen, die für die Aktivität der Verbindung entscheidend sind.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Produktion im großen Maßstab optimiert. Dies beinhaltet:

Optimierung der Reaktionsbedingungen: Bedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um Ausbeute und Reinheit zu maximieren.

Verwendung von Katalysatoren: Katalysatoren werden eingesetzt, um die Effizienz wichtiger Reaktionen zu erhöhen.

Reinigungsprozesse: Moderne Reinigungstechniken wie Kristallisation und Chromatographie werden verwendet, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Chinazolinkern modifizieren.

Reduktion: Reduktionsreaktionen werden verwendet, um bestimmte funktionelle Gruppen einzuführen.

Substitution: Halogenatome am Chinazolinkern können durch andere Gruppen ersetzt werden, um die Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitutionsreagenzien: Halogenierungsmittel wie N-Bromsuccinimid (NBS) werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiter verarbeitet werden, um den endgültigen pharmazeutischen Wirkstoff this compound zu erhalten.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Optimierung von EGFR-Inhibitoren.

Biologie: Forscher verwenden es, um die biologischen Pfade zu untersuchen, die an der EGFR-Signalübertragung und den Resistenzmechanismen beteiligt sind.

Medizin: this compound wird in erster Linie in der klinischen Forschung zur Behandlung von NSCLC eingesetzt.

Industrie: Die pharmazeutische Industrie verwendet this compound als Benchmark für die Entwicklung neuer EGFR-Inhibitoren mit verbesserten Wirksamkeits- und Sicherheitsprofilen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die Tyrosinkinase-Aktivität von EGFR hemmt. Es bindet irreversibel an die ATP-Bindungsstelle des Rezeptors und verhindert die Phosphorylierung und anschließende Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zur Unterdrückung des Zellwachstums und Induktion von Apoptose in Krebszellen, die EGFR-Mutationen tragen .

Analyse Chemischer Reaktionen

Types of Reactions

Almonertinib undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the quinazoline core.

Reduction: Reduction reactions are used to introduce specific functional groups.

Substitution: Halogen atoms on the quinazoline core can be substituted with other groups to enhance activity.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.

Major Products

The major products formed from these reactions are intermediates that are further processed to yield the final active pharmaceutical ingredient, this compound.

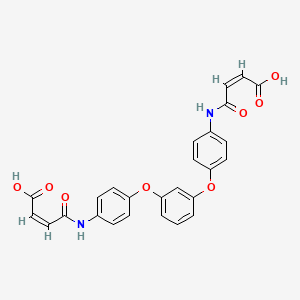

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Osimertinib: Ein weiteres EGFR-TKI der dritten Generation, bekannt für seine Wirksamkeit gegen T790M-Mutationen.

Gefitinib: Ein EGFR-TKI der ersten Generation, wirksam gegen anfängliche EGFR-Mutationen, aber weniger wirksam gegen Resistenzmutationen.

Erlotinib: Ähnlich wie Gefitinib ist es ein EGFR-TKI der ersten Generation mit begrenzter Wirksamkeit gegen Resistenzmutationen.

Einzigartigkeit von Almonertinib

This compound zeichnet sich durch seine hohe Selektivität für mutiertes EGFR gegenüber Wildtyp-EGFR aus, wodurch Off-Target-Effekte reduziert und die Patientenergebnisse verbessert werden. Es zeigt auch ein günstiges Sicherheitsprofil mit weniger Nebenwirkungen im Vergleich zu anderen EGFR-TKIs .

Eigenschaften

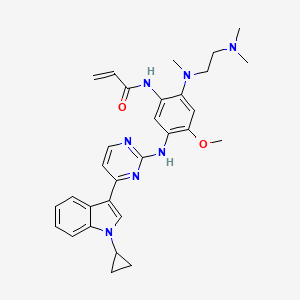

IUPAC Name |

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEOECWDNSEFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations. | |

| Record name | Almonertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1899921-05-1 | |

| Record name | Aumolertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almonertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AUMOLERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

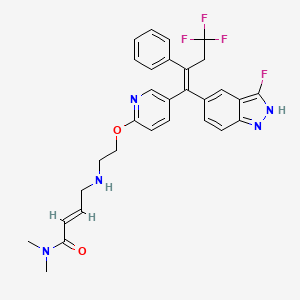

![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)

![N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B607911.png)